Product packaging for 2-Butylpyrazine(Cat. No.:CAS No. 29460-91-1)

2-Butylpyrazine

Cat. No.: B1583858
CAS No.: 29460-91-1
M. Wt: 136.19 g/mol
InChI Key: TVAVRPSANVGCNH-UHFFFAOYSA-N
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Description

Contextualization within the Pyrazine (B50134) Chemical Class

Structural Classification and Nomenclature

2-Butylpyrazine belongs to the pyrazine family of chemical compounds. ontosight.ai Its structure consists of a pyrazine ring substituted with a butyl group at the second position. The systematic IUPAC name for this compound is 2-butan-2-ylpyrazine. aksci.com It is also known by synonyms such as 2-(sec-Butyl)pyrazine and 2-(1-Methylpropyl)pyrazine. aksci.com

Overview of Pyrazines as Heterocyclic Compounds

Pyrazines are a class of heterocyclic aromatic organic compounds. ontosight.ai Their basic structure is a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 4. ontosight.ai This arrangement makes pyrazine a 1,4-diazine. unimas.myresearchgate.net Pyrazines are part of a larger group of compounds known as heterocycles, which are cyclic compounds containing at least two different elements in the ring. britannica.com

Pyrazine and its derivatives are recognized for their aromaticity and are generally colorless to pale yellow liquids or solids. ontosight.ai They are known for their distinct and often potent odors, which has led to their widespread use in the flavor and fragrance industry. ontosight.ai Beyond their sensory properties, pyrazine derivatives are also investigated for their potential biological activities. mdpi.com

Historical Perspectives on the Discovery and Initial Characterization of this compound

The broader family of pyrazines has been a subject of scientific inquiry for over a century, with initial studies on related compounds dating back to the late 19th century. britannica.com The specific discovery and initial characterization of this compound are more recent, emerging from the broader investigation into the volatile components of foods and other natural products. Early research in the mid-20th century began to systematically identify various alkylpyrazines and their contribution to the aroma of cooked foods.

Significance of this compound in Natural Systems and Chemical Processes

Role in Biologically Derived Matrices

This compound and its isomers are found in a variety of natural systems, where they can play a significant role. For example, 2-methoxy-3-sec-butylpyrazine has been identified as a potent odorant in carrots. researchgate.net This compound, along with other methoxypyrazines, is also found in raw foods like peas, where its formation is linked to the condensation of amino acids and 1,2-dicarbonyls. up.ac.za Specifically, 2-methoxy-3-sec-butylpyrazine can be synthesized from the reaction of glyoxal (B1671930) or glyoxylic acid with isoleucine. up.ac.za

In the animal kingdom, pyrazines can act as semiochemicals, which are chemicals used for communication. For instance, certain pyrazine derivatives serve as alarm pheromones in some insect species. researchgate.net Research on the hematophagous bug Triatoma dimidiata has identified three pyrazine isomers, including 2-methoxy-3-sec-butylpyrazine, which are released when the insects are disturbed. d-nb.info

Contribution to Thermally Processed Food Systems

The formation of this compound is particularly significant in thermally processed foods. Alkylpyrazines are commonly formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. unimas.my This reaction is responsible for the characteristic aromas of a wide range of cooked foods, including roasted coffee, cocoa, peanuts, and roasted beef. unimas.mysocialscienceresearch.org

During the heating process, the interaction of specific precursors leads to the formation of different pyrazine derivatives. The type of amino acid and sugar involved, as well as the temperature and duration of heating, all influence the final profile of pyrazines produced. nih.gov This makes compounds like this compound key contributors to the complex flavor profiles of many cooked and roasted food products. semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B1583858 2-Butylpyrazine CAS No. 29460-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-3-4-8-7-9-5-6-10-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAVRPSANVGCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335932
Record name 2-butylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29460-91-1
Record name 2-butylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Natural Occurrence of 2 Butylpyrazine

Microbial Biosynthesis Pathways

The microbial production of alkylpyrazines is a complex process involving several proposed biochemical routes. These pathways typically utilize fundamental cellular building blocks, such as amino acids and carbohydrate degradation products, to assemble the pyrazine (B50134) ring and its various alkyl substituents.

The biosynthesis of the pyrazine core and the addition of its alkyl side chains are generally understood to occur through a few primary mechanisms. These pathways are not mutually exclusive and can occur concurrently within a single organism or microbial community.

A widely proposed mechanism for alkylpyrazine formation involves the condensation of two key precursor molecules: an amino acid and an α,β-dicarbonyl compound. oup.comoup.com There are two main hypotheses regarding this pathway.

One hypothesis, often referred to as the "amino acid amidation pathway," suggests that the biosynthesis begins with the amidation of a branched-chain amino acid. mdpi.com This amidated amino acid then condenses with an α-dicarbonyl compound, such as glyoxal (B1671930) or glyoxylic acid, which are common products of sugar metabolism. oup.commdpi.com This reaction forms a hydroxy-pyrazine intermediate, which can be further modified (e.g., through methylation to form methoxypyrazines). oup.comoup.com The presence of both 2,5- and 2,6-dialkyl-substituted pyrazine isomers in microorganisms like Paenibacillus polymyxa supports this mechanism, as it allows for varied substitution patterns on the pyrazine ring. oup.com

A second hypothesis, the "amino acid condensation pathway," posits that the initial step is the condensation of two amino acid molecules to form a cyclic dipeptide, also known as a diketopiperazine. oup.commdpi.com For instance, the condensation of leucine (B10760876) and glycine (B1666218) could form 2,5-dicarbonyl-3-isobutyl-piperazine (DCIP), a proposed precursor for 3-isobutyl-2-methoxypyrazine. mdpi.com This diketopiperazine intermediate then undergoes a series of transformations, including reduction and dehydration, to yield the final alkylpyrazine. researchgate.net This pathway, however, primarily explains the formation of 2,5-disubstituted pyrazines. oup.com

The Strecker degradation is a crucial set of reactions that contributes significantly to the synthesis of pyrazines, particularly in the context of food chemistry and microbial metabolism. nih.govup.ac.zaagriculturejournals.cz This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound. agriculturejournals.cz The process results in the oxidative deamination and decarboxylation of the amino acid, producing a "Strecker aldehyde" which has one fewer carbon atom than the original amino acid. agriculturejournals.cz

Simultaneously, the dicarbonyl compound is converted into an α-aminoketone. ugent.be These α-aminoketone intermediates are highly reactive and are considered key precursors for the pyrazine ring. Two molecules of an α-aminoketone can undergo self-condensation and subsequent oxidation to form a stable, symmetrically substituted dihydropyrazine (B8608421), which then aromatizes to the final pyrazine. up.ac.zaunimas.my For the formation of 2-butylpyrazine through this route, an amino acid with a corresponding butyl side chain or related precursors would be required. The Strecker aldehydes produced can also be incorporated into the final pyrazine structure, leading to a diverse array of substituted pyrazines. ugent.be

While some steps in pyrazine formation can occur spontaneously under certain conditions, there is substantial evidence for enzymatic catalysis driving the biosynthesis in microorganisms. semanticscholar.org The production of specific pyrazines is often linked to the metabolism of particular amino acid precursors, a process mediated by cellular enzymes.

For example, studies on Bacillus subtilis have demonstrated that the biosynthesis of 2,5-dimethylpyrazine (B89654) begins with L-threonine, which is oxidized by the enzyme L-threonine-3-dehydrogenase. up.ac.za The product of this reaction is unstable and decarboxylates to form aminoacetone, an α-aminoketone precursor that dimerizes to form the pyrazine. up.ac.za

In the context of methoxypyrazines, specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) enzymes have been identified in plants that catalyze the final methylation step, converting a hydroxypyrazine into a methoxypyrazine. nih.govtandfonline.com It is highly probable that analogous enzymatic systems exist in microorganisms for the synthesis of various alkylpyrazines, including this compound, by ensuring the efficient and specific conversion of precursors derived from primary metabolism. The formation of complex pyrazine mixtures by bacteria suggests a sophisticated enzymatic machinery that channels metabolic intermediates into these secondary metabolic pathways. oup.comsemanticscholar.org

A number of bacterial and fungal species have been identified as producers of alkylpyrazines. These microorganisms are found in diverse environments, including soil, fermented foods, and associated with plants and insects. researchgate.netnih.gov The genus Bacillus and, in particular, Paenibacillus are notable for their ability to produce a wide array of these volatile compounds.

Paenibacillus polymyxa, a soil bacterium known for producing polymyxin (B74138) antibiotics, has been shown to synthesize a complex mixture of at least 19 different methyl-branched alkyl-substituted pyrazines. oup.comoup.com Among these are various isobutyl- and sec-butyl-substituted pyrazines, highlighting the bacterium's capacity to produce pyrazines with butyl-group isomers. oup.comoup.comtugraz.at Similarly, Bacillus subtilis, famous for its role in the fermentation of soybeans to produce "natto," is a known producer of tetramethylpyrazine. unimas.my Other Bacillus species, such as Bacillus cereus, have also been reported to produce pyrazines. tugraz.at

Beyond these genera, other bacteria such as Corynebacterium glutamicum and Pseudomonas perolens are also recognized pyrazine producers. nih.gov Fungi, including species of Aspergillus and Candida, are known to synthesize hydroxylated pyrazines like aspergillic acid and pulcherriminic acid, which feature isobutyl- and sec-butyl groups. oup.comtugraz.at

Table 1: Selected Microbial Producers of Alkylpyrazines

Microbial Species Produced Alkylpyrazines (Examples) Reference(s)
Paenibacillus polymyxa 2,5-diisopropylpyrazine (B1313309), 2,5-diisobutylpyrazine, 2,6-diisobutylpyrazine, 2-isobutyl-5-sec-butylpyrazine oup.comoup.comtugraz.at
Bacillus subtilis Tetramethylpyrazine, 2,5-dimethylpyrazine up.ac.zaunimas.mynih.gov
Pseudomonas perolens 2-methoxy-3-isopropylpyrazine, 2-methoxy-3-sec-butylpyrazine oup.comnih.gov
Corynebacterium glutamicum Trimethylpyrazine, Tetramethylpyrazine nih.gov
Aspergillus flavus Aspergillic acid (2-hydroxy-3-isobutyl-6-sec-butylpyrazine-1-oxide) oup.comgla.ac.uk
Candida pulcherrima Pulcherriminic acid (2-hydroxy-3,6-diisobutylpyrazine-1,4-oxide) oup.com
Paenibacillus aceti 2,3-di-isobutylpyrazine, 2-iso-butyl-3-methylpyrazine semanticscholar.org

The microbial synthesis of this compound and other alkylpyrazines is not static but is significantly influenced by the conditions of fermentation. Key factors include the composition of the growth medium, pH, temperature, and the growth phase of the microorganism.

The availability of specific precursors in the fermentation medium is a critical determinant of the type and quantity of pyrazines produced. up.ac.za Research has demonstrated a direct link between the amino acid profile of the medium and the resulting pyrazine profile. For example, supplementing the growth medium of P. polymyxa with the amino acid valine was found to dramatically increase the production of 2,5-diisopropylpyrazine while simultaneously inhibiting the formation of other pyrazine metabolites. oup.comoup.com This indicates that the metabolic flux can be directed towards a specific pyrazine product by providing its corresponding amino acid precursor. Therefore, it is inferred that the addition of norleucine or other precursors that can be metabolized to a butyl group could enhance the production of this compound.

The pH of the fermentation broth is another crucial parameter. The degradation of Amadori and Heyns rearrangement products, which are intermediates in the Maillard reaction pathway leading to pyrazines, is highly dependent on pH. ugent.be Furthermore, pyrazine synthesis in Bacillus subtilis has been observed to occur primarily during the stationary phase of growth, which often coincides with an increase in the pH of the medium due to cell autolysis. up.ac.za Temperature also plays a role, affecting both microbial growth rates and the kinetics of the chemical reactions involved in pyrazine formation. journals.ac.za

Table 2: Influence of Fermentation Conditions on Alkylpyrazine Production

Factor Effect on Production Reference(s)
Precursor Amino Acids Directly influences the type and yield of alkylpyrazines produced. Supplementation with a specific amino acid (e.g., valine) increases the corresponding pyrazine (e.g., diisopropylpyrazine). oup.comoup.comup.ac.za
pH Affects the rate and pathway of precursor degradation reactions. Alkalization of the medium can favor pyrazine formation. up.ac.zaugent.be
Growth Phase Production is often highest during the stationary or autolytic phase for some bacteria, such as Bacillus subtilis. up.ac.za
Temperature Influences microbial growth and the reaction rates of pyrazine formation pathways. journals.ac.za
Sugar Source Provides the carbon backbone (α-dicarbonyls) for the pyrazine ring. up.ac.zaugent.be
Strecker Degradation and Aldehyde Incorporation

Identification of Microbial Producers of Alkylpyrazines (e.g., Paenibacillus polymyxa, Bacillus spp.)

Plant Biosynthesis and Accumulation

In the plant kingdom, this compound and its derivatives are recognized as potent, vegetable-like aroma compounds. Their biosynthesis and accumulation are specific to certain plant species and are influenced by a combination of genetic and environmental factors.

Formation in Specific Plant Species (e.g., Daucus carota subsp. sativus, Vitis vinifera)

A key derivative, 2-methoxy-3-sec-butylpyrazine, has been identified as a crucial aroma component in carrots (Daucus carota subsp. sativus). researchgate.netresearchgate.net It imparts a characteristic sharp, raw, and earthy note that complements the sweeter, more perfumed terpenoid constituents of the vegetable. tinkturenpresse.de This compound is not exclusive to carrots and has been reported in a variety of other raw vegetables, including beans, beetroot, lettuce, and bell peppers, contributing a green, earthy aroma. tinkturenpresse.de In addition to carrots, 2-methoxy-3-sec-butylpyrazine has been detected for the first time in cucumber. researchgate.net

Table 1: Occurrence of 2-sec-Butyl-3-methoxypyrazine in Various Plant Species

Plant Species Common Name Compound Aroma Contribution
Daucus carota subsp. sativus Carrot 2-methoxy-3-sec-butylpyrazine Sharp, raw, earthy, rooty tinkturenpresse.de
Vitis vinifera (e.g., Cabernet Sauvignon) Grape 2-methoxy-3-sec-butylpyrazine Part of the "green," vegetative aroma profile pharmaffiliates.comusbio.netjournals.ac.zasevenfifty.com
Pisum sativum Pea 2-methoxy-3-sec-butylpyrazine Green, earthy tinkturenpresse.de
Beta vulgaris Beetroot 2-methoxy-3-sec-butylpyrazine Green, earthy tinkturenpresse.de
Lactuca sativa Lettuce 2-methoxy-3-sec-butylpyrazine Green, earthy tinkturenpresse.de
Capsicum annuum Bell Pepper 2-methoxy-3-sec-butylpyrazine Green, earthy tinkturenpresse.de
Cucumis sativus Cucumber 2-methoxy-3-sec-butylpyrazine Green, earthy researchgate.net

Precursors and Metabolic Pathways in Plant Systems

The biosynthesis of alkyl- and methoxy-substituted pyrazines in plants is thought to occur through specific metabolic pathways involving amino acids and dicarbonyl compounds. oup.comoup.com For 2-methoxy-3-sec-butylpyrazine, the proposed pathway involves the condensation of the amino acid isoleucine with a 1,2-dicarbonyl compound like glyoxal or glyoxylic acid. oup.comup.ac.za This initial condensation is followed by a methylation step to yield the final methoxypyrazine. up.ac.za While this pathway is a widely suggested mechanism, the precise precursors and enzymatic steps can vary between different plant species. up.ac.za In some plants, pyruvic aldehyde and pyruvate (B1213749) are considered more likely 1,2-dicarbonyl precursors. up.ac.za

Genetic Factors Influencing Pyrazine Content in Plants (e.g., Quantitative Trait Loci)

The accumulation of pyrazines in plants is under genetic control, with significant variation observed between different cultivars of the same species. medcraveonline.com Genetic mapping techniques have led to the identification of quantitative trait loci (eQTLs), which are chromosomal regions associated with the variation in the abundance of specific mRNA transcripts. nih.gov In the context of pyrazine biosynthesis in grapes (Vitis vinifera), a quantitative trait loci approach was instrumental in identifying two S-adenosyl-methionine-dependent O-methyltransferase genes, VvOMT3 and VvOMT4. nih.govnih.gov Functional analysis revealed that the VvOMT3 protein is highly specific and efficient in the methylation of 2-hydroxy-3-isobutylpyrazine, the final step in the biosynthesis of the highly volatile 2-methoxy-3-isobutylpyrazine (IBMP). nih.govnih.gov This suggests that the expression levels of such specific methyltransferase genes are key genetic determinants of methoxypyrazine content in plants. nih.gov The genetic diversity within a plant species, influenced by factors like domestication and natural selection, plays a crucial role in the potential for pyrazine production. medcraveonline.com

Environmental Influences on Plant Accumulation

Environmental conditions can significantly impact the accumulation of pyrazines in plants. up.ac.za Factors such as light exposure and temperature are known to influence the levels of these aroma compounds. researchgate.net For instance, in grapevines, viticultural practices that increase sun exposure on the grape clusters, such as leaf removal, can lead to a reduction in methoxypyrazine concentrations. researchgate.net High temperatures have also been observed to decrease the levels of 2-methoxy-3-isobutylpyrazine (IBMP) in grapes. The accumulation of various secondary metabolites, including those involved in aroma and defense, is often a plant's response to both biotic and abiotic stresses, such as drought, temperature fluctuations, and pathogen attacks. nih.gov

Formation Mechanisms in Food and Beverage Systems

Maillard Reaction Pathways Leading to this compound

The Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars, is a primary pathway for the formation of a wide array of flavor compounds in thermally processed foods, including pyrazines. ugent.be The formation of alkylpyrazines, such as this compound, typically occurs at higher pH levels. researchgate.net The initial steps of the Maillard reaction involve the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, leading to the formation of Amadori or Heyns products. ashs.org These intermediates then undergo further degradation and reaction. The Strecker degradation of amino acids in the presence of dicarbonyl compounds is a key step that generates aldehydes and α-aminoketones, which are crucial precursors for pyrazine formation. ugent.be The condensation of two α-aminoketone molecules can lead to the formation of a dihydropyrazine intermediate, which is then oxidized to form the stable aromatic pyrazine ring. sci-hub.se The specific amino acids and sugars present in the food matrix, along with processing conditions like temperature, time, and pH, will determine the types and concentrations of pyrazines formed. researchgate.netsci-hub.se

Influence of Temperature and Moisture on Pyrazine Formation

Thermal Degradation Processes

Beyond the classic Maillard reaction involving sugars, thermal degradation of amino acids alone or other organic molecules can also generate pyrazines, although this is a less common pathway for this compound specifically. ugent.besci-hub.se High temperatures can cause the pyrolysis of amino acids, leading to the formation of ammonia (B1221849) and other reactive fragments that can combine to form pyrazines. sci-hub.se The thermal degradation of certain lipids can also produce aldehydes that may participate in pyrazine formation pathways. animbiosci.org

In the context of food processing, the high temperatures used in methods like roasting, frying, and baking create an environment where both Maillard reactions and thermal degradation occur simultaneously, contributing to the complex aroma profile of the final product, which includes this compound. animbiosci.orgunimas.my The formation of pyrazines is a hallmark of heat-processed foods. unimas.my

Synthetic Methodologies for 2 Butylpyrazine and Its Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides the foundational routes to the pyrazine (B50134) core and its subsequent functionalization. These methods often involve the construction of the heterocyclic ring from acyclic precursors or the direct modification of the pyrazine nucleus.

Condensation reactions represent one of the most traditional and versatile methods for constructing the pyrazine ring. The core principle involves the reaction between a compound containing two adjacent nitrogen atoms and a compound with two adjacent carbonyl groups.

A widely used and general method is the condensation of an alkane-1,2-diamine with a 1,2-dicarbonyl compound. thieme-connect.dedoi.orgresearchgate.net This reaction typically proceeds in two stages: an initial condensation to form a 1,2-dihydropyrazine intermediate, followed by an oxidation step to yield the aromatic pyrazine. thieme-connect.deresearchgate.netunimas.my Mild oxidizing agents such as copper(II) oxide or manganese oxide are often employed for the aromatization of the dihydropyrazine (B8608421) intermediate. researchgate.netunimas.my The choice of symmetrical starting materials often leads to the best results and higher yields. researchgate.netunimas.my For instance, reacting 1,2-diamines with 1,2-diketones in methanol (B129727) at room temperature, sometimes with a base like potassium tert-butoxide, can produce alkylated pyrazines in high yields. d-nb.info

Other variations of this approach include the self-condensation of two molecules of an α-aminocarbonyl compound, which also forms a dihydropyrazine that is subsequently oxidized. unimas.my Additionally, α-amino acid amides can react with 1,2-dicarbonyls, such as glyoxal (B1671930), to form the pyrazine structure. nbu.ac.in

Table 1: Examples of Condensation Reactions for Pyrazine Synthesis

Reactant 1 Reactant 2 Intermediate Product Type Citation(s)
Alkane-1,2-diamine 1,2-Dicarbonyl compound 1,2-Dihydropyrazine Substituted Pyrazine thieme-connect.deresearchgate.net
α-Aminocarbonyl α-Aminocarbonyl (self-condensation) 3,6-Dihydropyrazine Substituted Pyrazine unimas.my
α-Amino acid amide 1,2-Dicarbonyl compound Dihydropyrazine Substituted Pyrazine nbu.ac.in

Directly introducing an alkyl group, such as a butyl group, onto the pyrazine nucleus is a straightforward approach to synthesizing compounds like 2-butylpyrazine. This can be achieved through several methods, often requiring the activation of the otherwise unreactive C-H bonds of the electron-deficient pyrazine ring.

One method involves reacting pyrazine with an alkylating agent in the presence of a source of free electrons, such as lithium, sodium, or potassium metal. google.com This process can utilize alkylating agents like ketones, aldehydes, or alkyl halides to introduce alkyl groups directly onto the pyrazine nucleus. google.com

Another common strategy employs a strong base to deprotonate the pyrazine ring, making it susceptible to nucleophilic attack by an alkyl halide. Bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are effective for this purpose. For example, reacting pyrazine with tert-butyl chloride and KOtBu in THF can yield 2,5-di-tert-butylpyrazine.

More advanced methods utilize organometallic reagents. For instance, a lithium-zincate reagent, [(PMDETA)LiZn(tBu)3], has been shown to promote the tert-butylation of pyrazine, which proceeds through a dihydro intermediate that is then oxidized to 2-tert-butylpyrazine. rsc.orgresearchgate.net The choice of alkyllithium activator can also direct the position of alkylation on the pyridine (B92270) ring, a principle that can be extended to diazines like pyrazine. acs.org

Table 2: Methods for Direct Alkylation of Pyrazine

Method Reagents Alkylating Agent Product Example Citation(s)
Free Electron Source Sodium or Lithium metal Alkyl halide Nuclear-alkylated pyrazine google.com
Strong Base Deprotonation Potassium tert-butoxide (KOtBu) tert-Butyl chloride 2,5-di-tert-butylpyrazine
Organometallic Reagent Lithium-Zincate complex tris(tert-butyl)zincate 2-tert-butylpyrazine rsc.orgresearchgate.net

Ring closure, or cyclization, is the fundamental process of forming the heterocyclic pyrazine ring from acyclic precursors. researchgate.net These syntheses are classified based on the fragments that combine to form the ring. thieme-connect.de

The most prominent ring-closure method is the condensation of a N-C-C-N fragment with a C-C fragment, as exemplified by the reaction between alkane-1,2-diamines and 1,2-dicarbonyl compounds discussed previously. thieme-connect.de This approach is considered the oldest and most general synthetic method for pyrazine formation. thieme-connect.de The reaction forms two new N-C bonds to close the ring, leading to a dihydropyrazine which is then oxidized. thieme-connect.deresearchgate.net

An alternative route involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides, which upon heating, form a 1,2-dihydropyrazine precursor. researchgate.netunimas.my The reduction of diketopiperazines is another pathway to form the core piperazine (B1678402) structure, which can then be oxidized to a pyrazine. metu.edu.tr

Modern synthetic chemistry increasingly relies on metal catalysts to achieve efficient and selective transformations. For pyrazine synthesis, metal catalysts can facilitate cross-coupling reactions to add substituents or catalyze the formation of the ring itself.

One notable method is the dehydrogenative coupling of amino alcohols, catalyzed by earth-abundant metal complexes. For example, manganese-pincer complexes can catalyze the self-coupling of 2-amino alcohols to selectively form 2,5-disubstituted pyrazines, with water and hydrogen gas as the only byproducts. researchgate.net Similarly, silver-containing catalysts can be used in the gas-phase reaction of diamine compounds with diol compounds to produce pyrazines at high yields and relatively low temperatures. google.com

Palladium-catalyzed cross-coupling reactions are particularly valuable for functionalizing pre-formed pyrazine rings. Halogenated pyrazines, such as chloropyrazine, are common precursors in these reactions, allowing for the introduction of various alkyl or aryl groups. researchgate.net

Table 3: Metal-Catalyzed Syntheses of Pyrazine Derivatives

Catalyst Type Reaction Type Substrates Product Type Citation(s)
Manganese-pincer complex Dehydrogenative coupling 2-Amino alcohols 2,5-Disubstituted pyrazines researchgate.net
Silver-containing catalyst Catalytic dehydration/dehydrogenation Diamine and Diol compounds Substituted pyrazines google.com
Palladium complex Cross-coupling Halopyrazine and organometallic reagent Functionalized pyrazines researchgate.net

Chemo-enzymatic synthesis combines the advantages of chemical reactions and biological catalysis to create efficient and sustainable synthetic routes. researchgate.net These methods are gaining importance for producing flavor compounds like alkylpyrazines. d-nb.infosemanticscholar.org

A prominent chemo-enzymatic strategy employs an amino transaminase (ATA) enzyme. d-nb.info In this approach, the enzyme mediates the key amination of a 1,2-diketone precursor to form an α-aminoketone. d-nb.infosemanticscholar.org This intermediate then undergoes spontaneous or oxidative dimerization to yield the final substituted pyrazine. semanticscholar.orgresearchgate.net For instance, the (S)-selective ATA-113 has been used with an amine donor to produce various symmetric and non-symmetric pyrazines. d-nb.inforesearchgate.net

Another pathway starts from amino acids. For example, enzymes can be used to convert amino acids into α-amino aldehydes, which then dimerize and oxidize in a one-pot operation to form 2,5-disubstituted pyrazines. semanticscholar.org This approach mimics a proposed biosynthetic route to these natural products.

Table 4: Chemo-enzymatic Pathways to Substituted Pyrazines

Key Enzyme Starting Precursor Key Intermediate Reaction Citation(s)
Amino Transaminase (ATA) 1,2-Diketone α-Aminoketone Enzymatic amination followed by dimerization/oxidation d-nb.infosemanticscholar.orgresearchgate.net
Non-ribosomal peptide synthetase Amino acid (e.g., L-tyrosine) α-Amino aldehyde Enzymatic reduction followed by dimerization/oxidation semanticscholar.org

The synthesis of functionalized pyrazines like this compound often relies on the use of specific, activated precursors that can be readily modified. Halogenated pyrazines, particularly chloropyrazines, are highly valuable starting materials. researchgate.net

The chlorine atom on the pyrazine ring acts as a leaving group, enabling nucleophilic substitution or, more commonly, participation in metal-catalyzed cross-coupling reactions. For example, 6-chloropyrazine-2-carboxylic acid can be converted to its acyl chloride and then reacted with various anilines to produce a range of amide derivatives. nih.govmdpi.com Similarly, N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide was synthesized via aminolysis of the corresponding 5-tert-butylpyrazinecarboxylic acid chloride. phcog.com The synthesis of dl-Neohydroxyaspergillic acid involved the hydrolysis of a 2-chloro-pyrazine 1,4-dioxide derivative as a key step. jst.go.jp These examples underscore the utility of chloropyrazines as versatile intermediates for building more complex pyrazine-based molecules.

Chemo-enzymatic Approaches

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on sustainable manufacturing has driven research into green chemistry approaches for the synthesis of this compound and its derivatives. These methods prioritize the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes to minimize the environmental impact. Key strategies include biocatalysis, the use of natural catalysts, and solvent-free reaction conditions.

Biocatalytic and Fermentative Methods

Biocatalysis has emerged as a promising green alternative to traditional chemical synthesis for producing alkylpyrazines. This approach utilizes microorganisms or isolated enzymes to catalyze the formation of pyrazine rings from bio-based precursors, often under mild conditions.

Microorganisms such as Bacillus subtilis, Corynebacterium glutamicum, and various fungi have been identified as producers of alkylpyrazines, including those with butyl side chains. d-nb.infosemanticscholar.orgresearchgate.net These organisms can synthesize pyrazines through fermentation processes that utilize amino acids and sugars as starting materials. d-nb.info For instance, the amino acid L-leucine can serve as a precursor for the butyl group in this compound derivatives. d-nb.info The biosynthesis often involves the formation of key intermediates like acetoin (B143602) (3-hydroxy-2-butanone), which then react with amino compounds to form the pyrazine core. d-nb.inforesearchgate.net

Enzymatic synthesis, a more targeted biocatalytic method, employs specific enzymes like aminotransferases to facilitate pyrazine formation. d-nb.inforesearchgate.net This approach offers high selectivity and can operate in aqueous media at or near ambient temperatures, significantly reducing energy consumption and avoiding the use of hazardous organic solvents. A hypothetical enzymatic pathway for a this compound derivative could involve the reaction between an amino acid precursor for the butyl group (like leucine) and another for the rest of the pyrazine structure, catalyzed by an aminotransferase or a related enzyme.

Table 1: Comparison of General Synthesis Parameters: Enzymatic vs. Traditional Chemical

Parameter Enzymatic Synthesis Traditional Chemical Synthesis
Temperature 25–40°C 65–180°C
Solvent Aqueous Media Organic Solvents (e.g., Ethanol)
Catalyst Enzymes (e.g., Aminotransferases) Bases (e.g., KOH), Metal Oxides
By-products Minimal, often biodegradable Can include inorganic salts and organic impurities
Precursors Amino acids, sugars Dicarbonyls, diamines, dihydropyrazines

This table presents generalized data for alkylpyrazine synthesis based on available literature to illustrate the advantages of green chemistry approaches. d-nb.inforesearchgate.net

Novel Green Catalysts and Solvent-Free Approaches

Research into novel, eco-friendly catalysts has provided new avenues for pyrazine synthesis. One innovative approach involves the use of natural extracts as catalysts. For example, a water extract of onion has been successfully used to catalyze the synthesis of pyrazine derivatives at room temperature. nbu.ac.in This method avoids the need for toxic metal catalysts and harsh reaction conditions.

Solvent-free, or neat, reaction conditions represent another significant advancement in green synthesis. The reaction of a 1,2-diketone with a diamine, such as ethylenediamine (B42938), can be carried out on a solid support like silica (B1680970) gel at room temperature, or even under neat conditions without any solvent, to produce pyrazine derivatives. nbu.ac.in While yields may vary depending on the specific reactants, these methods drastically reduce solvent waste, which is a primary goal of green chemistry. The choice of solvent also plays a crucial role, with research indicating that greener solvents like ethanol (B145695) or water can be effective, although the low solubility of some organic reactants in water can be a limitation. nbu.ac.in

Industrial Production Considerations for this compound Derivatives

The industrial-scale production of this compound and its derivatives is driven by their application in the flavor and fragrance industries. researchgate.netunimas.my Key considerations for industrial synthesis include cost-effectiveness, scalability, process safety, yield, and the purity of the final product. While traditional chemical synthesis routes are often used, there is a growing trend towards adopting more sustainable and efficient technologies like continuous flow systems and biocatalysis. d-nb.infosemanticscholar.org

Chemical Synthesis at Scale

A common industrial method for synthesizing alkylpyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. google.com For a derivative like 2-methyl-3-tert-butyl-pyrazine, this involves condensing 2,2-dimethyl-3,4-pentanedione with ethylenediamine and then performing a catalytic dehydrogenation. google.com Another established route is the alkylation of a pre-existing pyrazine ring. google.comgoogle.com

The development of more efficient catalysts, such as silver-based systems, has allowed for lower reaction temperatures (around 300–400°C) and improved yields in the gas-phase reaction of diamines and diols.

Table 2: Industrial Synthesis Example for a Butyl-Substituted Pyrazine Derivative

Product Reactants Catalyst/Conditions Yield Reference
2-sec.-Butyl-6-methoxypyrazine 2-Methoxypyrazine, Butan-2-one, Sodium Liquefied ammonia (B1221849), stirred for 45 mins at room temp. 20% google.com
2-Amino-6-isobutylpyrazine 2-Aminopyrazine, Iso-butyraldehyde, Sodium Liquefied ammonia 16% google.com
6-sec.-Butyl-2-methylpyrazine 2-Methylpyrazine (B48319), Butan-2-one, Potassium Liquefied ammonia 65% google.com

This table provides examples of synthetic routes for butyl-substituted pyrazine derivatives as reported in patent literature, illustrating reactants and resulting yields.

Modern Production Technologies

To address the challenges of traditional batch processing, modern industrial production is increasingly moving towards continuous flow reactor systems. These systems offer superior control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to more consistent product quality, higher yields, and improved safety by minimizing the volume of hazardous materials at any given time. For pyrazine synthesis, a continuous flow process can be integrated with real-time monitoring and automated adjustments, streamlining production and reducing manual intervention.

Furthermore, the scale-up of biotechnological methods is a key area of development. Fermentation processes using engineered microorganisms are being optimized to increase titers and productivity. d-nb.infosemanticscholar.org While challenges such as high production costs and the complexity of downstream processing remain, the demand for "natural" flavor and fragrance compounds continues to drive innovation in the industrial-scale bio-production of pyrazine derivatives. d-nb.inforesearchgate.net The cost of synthetically produced 2,5-dimethylpyrazine (B89654), for instance, is significantly lower than its naturally extracted counterpart, highlighting the economic drivers behind optimizing industrial synthesis. d-nb.inforesearchgate.net

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Butylpyrazine

Chromatographic Techniques for Separation and Identification

Chromatography, a cornerstone of analytical chemistry, is instrumental in separating 2-butylpyrazine from complex mixtures, enabling its precise identification and quantification. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. scioninstruments.com

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of this compound. scioninstruments.com This method combines the exceptional separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. openagrar.de In GC-MS, the sample is first vaporized and separated into its individual components within a GC column. scioninstruments.com As each compound, including this compound, elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification by comparing it to spectral libraries. oup.com The high sensitivity of GC-MS is essential for detecting the often low concentrations of pyrazines found in natural products. openagrar.de

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile compounds like this compound. nih.govd-nb.info In this method, a fused silica (B1680970) fiber coated with a specific polymeric stationary phase is exposed to the headspace (the gas phase above a solid or liquid sample) in a sealed vial. thermofisher.com Volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. d-nb.info Following this extraction, the fiber is directly introduced into the hot injector of the gas chromatograph, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation and subsequent MS detection. thermofisher.com

The selection of the fiber coating is a critical parameter in HS-SPME, as it determines the efficiency of the extraction. For pyrazines, fibers with mixed coatings, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have been shown to provide high extraction efficiency. nih.gov The optimization of other experimental parameters, including extraction time, temperature, and sample volume, is also crucial for achieving the best sensitivity and reproducibility. nih.govnih.gov HS-SPME-GC-MS has been successfully applied to the analysis of pyrazines in various matrices, including yeast extract and propolis. nih.govnih.gov

A study on yeast extract utilized HS-SPME-GC-MS to identify 28 volatile compounds, including eight pyrazines. nih.gov The research optimized HS-SPME conditions using a DVB/CAR/PDMS fiber and found that extraction time and temperature were the most significant variables. nih.gov

Table 1: Identified Pyrazines in Yeast Extract using HS-SPME-GC-MS. nih.gov
Compound
Methylpyrazine
2,3-Dimethylpyrazine
2,6-Dimethylpyrazine
2-Ethyl-5-methylpyrazine
Trimethylpyrazine
3-Ethyl-2,5-dimethylpyrazine (B149181)
Tetramethylpyrazine
3,5-Diethyl-2-methylpyrazine
2,3,5-Trimethyl-6-ethylpyrazine

Solid-phase extraction (SPE) is a versatile and widely used sample preparation technique for isolating and concentrating analytes from complex liquid samples prior to GC-MS analysis. scioninstruments.comnih.gov The process involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). scioninstruments.com Target analytes, such as this compound, are retained on the sorbent while the sample matrix and interfering compounds are washed away. scioninstruments.com The retained analytes are then eluted with a small volume of a suitable solvent, resulting in a cleaner and more concentrated sample for injection into the GC-MS system. scioninstruments.comnih.gov

The choice of the solid phase is critical and depends on the chemical properties of the analyte and the sample matrix. For the extraction of pyrazines and other basic compounds from aqueous solutions like wine, ion-exchange resins can be effective. openagrar.de Other commonly used sorbents include C18-bonded silica, which is effective for a broad range of organic compounds. nih.gov The optimization of various parameters, such as the type of sorbent, conditioning and elution solvents, sample flow rate, and solvent volume, is essential to achieve high recovery rates. nih.gov SPE-GC-MS has proven to be a robust method for the determination of various organic compounds, including herbicides in drinking water, demonstrating its applicability for trace analysis. nih.gov

Direct solvent extraction is a traditional and straightforward method for isolating volatile compounds from aqueous samples. scribd.com This technique involves mixing the sample with an immiscible organic solvent. scribd.com The analytes, including this compound, partition from the aqueous phase into the organic solvent based on their relative solubilities. The organic layer containing the extracted compounds is then separated, concentrated, and analyzed by GC-MS. scribd.com

Commonly used solvents for this purpose include diethyl ether, dichloromethane (B109758), and pentane-ether mixtures. scribd.com The choice of solvent is crucial; for instance, nonpolar solvents are preferred for samples containing alcohol, while dichloromethane is a good general-purpose solvent. scribd.com To enhance the extraction efficiency, a technique known as "salting out" can be employed, where a salt like sodium chloride is added to the aqueous phase to decrease the solubility of organic compounds and promote their transfer into the organic solvent. scribd.com While effective, direct solvent extraction can sometimes lead to the co-extraction of interfering substances and the formation of emulsions, which can complicate the analysis. scribd.com

Quantitative analysis of this compound in complex matrices, such as food and beverages, presents several challenges due to the low concentration of the analyte and the presence of numerous other compounds. researchgate.net To achieve accurate and reliable quantification, a stable isotope dilution assay (SIDA) is often the method of choice when coupled with GC-MS. This technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., deuterium-labeled this compound) to the sample as an internal standard. openagrar.de Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it behaves similarly during extraction, cleanup, and chromatographic separation, thus compensating for any sample loss or matrix effects. openagrar.de

By measuring the ratio of the response of the native analyte to the labeled internal standard, precise quantification can be achieved. openagrar.de This approach has been successfully used for the quantification of methoxypyrazines in wine at parts-per-trillion levels. openagrar.de The use of selected ion monitoring (SIM) in the mass spectrometer further enhances selectivity and sensitivity by monitoring only specific ions characteristic of the target analyte and its internal standard. openagrar.de

Table 2: Research Findings on Quantitative Analysis of Alkylmethoxypyrazines. researchgate.netresearchgate.net
Study FocusMatrixKey FindingsReference
Quantification of 3-alkyl-2-methoxypyrazinesVegetables (green bell pepper, green pea, carrot, cucumber)Developed an HS-SPME-GC-MS method for quantification. 3-sec-butyl-2-methoxypyrazine was confirmed as the most important methoxypyrazine in carrot. researchgate.netresearchgate.net
Isolation and quantification of 2-methoxy-3-isobutylpyrazineWine (Sauvignon blanc)Used a stable isotope dilution assay with GC/MS to quantify the compound at 35 ± 2 parts per trillion. openagrar.de

For exceptionally complex samples where single-column GC cannot provide adequate separation, multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC) offer significantly enhanced resolving power. chromatographyonline.comlabcompare.com These techniques utilize two columns with different stationary phases (and thus different separation selectivities) connected in series. resolution-lab.commdpi.com

In classical MDGC, often referred to as "heart-cutting," specific, unresolved portions of the eluent from the first column are selectively transferred to a second column for further separation. labcompare.comresolution-lab.com This targeted approach is useful for isolating specific analytes from a complex matrix. chromatographyonline.com

Comprehensive two-dimensional GC (GC×GC), on the other hand, involves the continuous transfer of the entire effluent from the first column to the second column in small, sequential fractions. chromatographyonline.comnih.gov This is achieved using a modulator, which traps, focuses, and re-injects the fractions onto the second, typically shorter and faster, column. resolution-lab.com The result is a highly structured two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of hundreds or even thousands of compounds in a single run. nih.govchromatographyonline.com When coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS), GC×GC-MS becomes an incredibly powerful tool for the detailed analysis of complex volatile profiles. nih.gov These advanced techniques have been applied to the analysis of challenging samples, including the enantiodifferentiation of 3-sec-butyl-2-methoxypyrazine. rptu.de

Table 3: Comparison of MDGC and GC×GC. chromatographyonline.comlabcompare.comresolution-lab.com
FeatureMultidimensional GC (MDGC - Heart-Cutting)Comprehensive Two-Dimensional GC (GC×GC)
Principle Selectively transfers one or more "cuts" (fractions) from the first column to the second column for further separation.Continuously transfers the entire sample from the first column to the second column in sequential fractions via a modulator.
Scope of Analysis Targets specific, pre-selected parts of the chromatogram.Analyzes the entire sample in two dimensions.
Data Output Produces one or more separate chromatograms for the heart-cut fractions.Generates a single, structured two-dimensional chromatogram (contour plot).
Primary Advantage Excellent for resolving a few target compounds in a complex matrix.Massive increase in peak capacity and resolving power for highly complex samples.
Direct Solvent Extraction Methods

Enantioselective Gas Chromatography for Chiral Analysis

While 2-n-butylpyrazine is an achiral molecule and therefore not subject to enantiomeric separation, its isomer, 2-sec-butylpyrazine, possesses a chiral center at the secondary carbon of the butyl group. The analysis of such chiral compounds is essential as enantiomers can exhibit different sensory properties. Enantioselective gas chromatography (GC) is the premier technique for separating and quantifying the (R)- and (S)-enantiomers of chiral molecules like 2-sec-butylpyrazine. mdpi.comnih.gov

This method utilizes a chiral stationary phase (CSP) within the GC column. These phases are typically based on cyclodextrin (B1172386) derivatives, such as heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-beta-cyclodextrin, which create a chiral environment. nih.govrestek.com The differing interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and individual quantification. restek.comnih.gov The application of enantioselective GC is critical in flavor analysis, where it has been successfully used to resolve chiral aroma compounds, including related pyrazine (B50134) derivatives like 2-methoxy-3-sec-butylpyrazine, ensuring accurate assessment of their sensory impact. mdpi.comnih.gov

Coupled Techniques (e.g., GC-O for Olfactometry)

Gas chromatography-olfactometry (GC-O) is a powerful bioassay that couples the high-resolution separation capability of a gas chromatograph with the high sensitivity and specificity of the human nose as a detector. wikipedia.orgglsciences.eu In a typical GC-O setup, the effluent from the GC column is split, with one portion directed to a conventional detector (such as a mass spectrometer) and the other to a heated sniffing port, where a trained sensory panelist evaluates the odor of the eluting compounds. odourobservatory.org

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information regarding the molecule's atomic framework and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. wikipedia.orgebsco.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of atoms, their connectivity, and spatial relationships.

For this compound, ¹H-NMR spectroscopy would reveal signals corresponding to the three distinct protons on the pyrazine ring and the nine protons of the n-butyl group. The aromatic protons typically appear in the downfield region (δ 8.0-8.5 ppm), while the alkyl protons resonate upfield. The coupling patterns and integration of these signals provide initial structural clues.

¹³C-NMR spectroscopy complements the proton data by detecting the carbon skeleton. This compound would exhibit eight distinct signals: four for the pyrazine ring carbons and four for the butyl chain carbons.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the final structure. mdpi.com COSY identifies proton-proton couplings within the butyl group and the pyrazine ring, while HMBC reveals long-range correlations between protons and carbons, definitively linking the butyl substituent to the pyrazine core. The table below outlines the predicted chemical shifts for this compound, based on data from analogous alkylpyrazines. lookchem.comoup.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

¹H-NMR PositionPredicted δ (ppm)Multiplicity
H-3~8.45-8.55s
H-5~8.40-8.50d
H-6~8.30-8.40d
α-CH₂~2.75-2.85t
β-CH₂~1.70-1.80m
γ-CH₂~1.35-1.45m
δ-CH₃~0.90-1.00t
¹³C-NMR Position Predicted δ (ppm)
C-2~155-157
C-3~142-144
C-5~143-145
C-6~142-144
α-C~35-37
β-C~31-33
γ-C~22-24
δ-C~13-15

Note: Predicted values are based on spectral data for similar alkylpyrazines. Actual values may vary depending on solvent and experimental conditions. Abbreviations: s = singlet, d = doublet, t = triplet, m = multiplet.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. acs.orgresearchgate.net For this compound (C₈H₁₂N₂), the nominal molecular weight is 136 daltons. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to four or more decimal places. oup.comnih.gov This precision allows for the determination of a compound's exact elemental composition. For this compound, HRMS would confirm the molecular formula as C₈H₁₂N₂, distinguishing it from any other potential compounds that have the same nominal mass but a different atomic makeup. dntb.gov.uamdpi.com This technique is routinely used to confirm the identity of both known and newly discovered pyrazine derivatives. oup.comresearchgate.net

In Electron Ionization Mass Spectrometry (EI-MS), the analysis of fragmentation patterns provides a fingerprint for molecular identification. Alkylpyrazines exhibit characteristic fragmentation pathways that are diagnostic of their structure. acs.orgresearchgate.net The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 136.

The primary fragmentation mechanisms for alkylpyrazines include:

Benzylic-type Cleavage: The most significant fragmentation involves the cleavage of the Cα-Cβ bond of the alkyl side chain. For this compound, this corresponds to the loss of a propyl radical (•C₃H₇, 43 u), leading to a highly stable base peak at m/z 93.

McLafferty Rearrangement: As the butyl chain contains a γ-hydrogen, a McLafferty rearrangement can occur. This involves the transfer of a hydrogen atom from the γ-carbon to the pyrazine ring, followed by the elimination of a neutral propene molecule (C₃H₆, 42 u). This process results in a significant ion at m/z 94.

These predictable fragmentation patterns are crucial for distinguishing this compound from its isomers and other related compounds during GC-MS analysis. acs.orgresearchgate.net

Table 2: Expected Major Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Proposed Ion Structure/Fragment Loss Fragmentation Pathway
136[C₈H₁₂N₂]⁺• (Molecular Ion)-
107[M - C₂H₅]⁺Loss of ethyl radical
94[M - C₃H₆]⁺•McLafferty Rearrangement
93[M - C₃H₇]⁺α,β-Cleavage (Benzylic)
High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural elucidation of pyrazine derivatives by identifying the functional groups present in the molecule. The IR spectrum provides information on the vibrational modes of the pyrazine ring and its substituents. For this compound, the spectrum is characterized by absorption bands corresponding to the vibrations of the aromatic ring and the alkyl side chain.

The analysis of related pyrazine compounds provides insight into the expected spectral features of this compound. The pyrazine ring itself exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹, along with C=N and C=C stretching vibrations within the 1550-1350 cm⁻¹ region. The out-of-plane C-H bending vibrations are also significant for substituted pyrazines. The butyl group introduces strong C-H stretching vibrations from its CH₃ and CH₂ groups in the 2960-2870 cm⁻¹ range, as well as C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. researchgate.netacs.org

Key vibrational bands for alkylpyrazines are detailed in the table below.

Table 1: Characteristic Infrared Absorption Bands for Alkylpyrazines

Vibrational Mode Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch 3100-3000 Stretching vibration of the C-H bonds on the pyrazine ring.
Aliphatic C-H Stretch 2965-2850 Asymmetric and symmetric stretching of C-H bonds in the butyl group's CH₃ and CH₂ units.
C=N and C=C Stretch 1550-1350 Ring stretching vibrations characteristic of the pyrazine core. Substitution can influence the exact position and intensity.
Aliphatic C-H Bend 1470-1450 Bending (scissoring) vibration of the CH₂ groups in the butyl chain.
Aliphatic C-H Bend 1385-1375 Symmetric bending (umbrella) vibration of the CH₃ group in the butyl chain.
Ring Bending ~1015 In-plane bending or "breathing" vibration of the pyrazine ring.

This table synthesizes general data for alkylpyrazines to predict the spectrum for this compound. researchgate.netnist.govchemicalbook.com

UV-Visible Spectroscopy

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule. The pyrazine ring, being a heteroaromatic system, contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which give rise to characteristic absorptions. The UV spectrum of pyrazine and its alkyl derivatives typically displays two main absorption bands corresponding to π → π* and n → π* transitions. libretexts.org

The π → π* transition is of high intensity (high molar absorptivity, ε) and occurs at a shorter wavelength, usually in the range of 260-280 nm for the primary band. bspublications.net The n → π* transition is of much lower intensity and appears at a longer wavelength, typically around 300-330 nm. bspublications.netmdpi.com The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the pyrazine ring. Alkyl groups, like the butyl group in this compound, generally cause a small bathochromic (red) shift in the absorption maxima. libretexts.org

Table 2: Typical UV-Visible Absorption Maxima (λmax) for Pyrazines

Electronic Transition Typical λmax (nm) Molar Absorptivity (ε) Notes
π → π* 260 - 280 High (~5,000-10,000 L mol⁻¹ cm⁻¹) An intense band related to the excitation of electrons in the aromatic π system.

This table provides generalized data for pyrazine derivatives. Specific values for this compound may vary based on solvent and conditions. libretexts.orgbspublications.netmdpi.com

Advanced Sample Preparation Strategies for Complex Matrices

The analysis of this compound in complex samples, such as food or biological fluids, is challenging due to the compound's volatility and the presence of interfering matrix components like lipids, proteins, and carbohydrates. scribd.com Therefore, an effective sample preparation step is crucial to isolate and concentrate the analyte prior to instrumental analysis. researchgate.netdepositolegale.it

Several advanced strategies have been developed for the extraction of pyrazines:

Solid-Phase Microextraction (SPME) : This is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds. researchgate.net In Headspace SPME (HS-SPME), a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatiles, including this compound, adsorb onto the fiber and are then thermally desorbed directly into the injector of a gas chromatograph (GC). scispace.comvscht.cz Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), can be selected to optimize the extraction of pyrazines. scispace.comvscht.cz

Solid-Phase Extraction (SPE) : SPE involves passing a liquid sample through a cartridge containing a solid adsorbent. The analytes are retained on the sorbent while the matrix passes through. The retained analytes are then eluted with a small volume of an appropriate solvent. For pyrazines, various sorbents can be used, including cation-exchange resins and reversed-phase materials like C18. bio-conferences.orgresearchgate.net

Liquid-Liquid Extraction (LLE) : A conventional method where the sample is mixed with an immiscible solvent that has a high affinity for the analyte. researchgate.net Multiple extractions may be necessary to achieve good recovery of pyrazines from aqueous solutions. researchgate.net

Simultaneous Distillation-Extraction (SDE) : This technique simultaneously steam distills the volatile compounds from a sample and extracts them into an organic solvent. scispace.com It is effective for isolating a wide range of volatile and semi-volatile compounds but can sometimes lead to artifact formation due to the heat applied. scispace.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : This method involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE step is used to clean up the extract by removing interfering matrix components. It is recognized as an effective and accessible preparation method for pyrazines in wine and other complex samples. bio-conferences.org

Table 3: Comparison of Sample Preparation Techniques for Pyrazines

Technique Principle Advantages Limitations
HS-SPME Adsorption of headspace volatiles onto a coated fiber. Solvent-free, simple, sensitive, easily automated. researchgate.netvscht.cz Fiber lifetime can be limited; competition for active sites can occur at high analyte concentrations. vscht.cz
SPE Analyte retention on a solid sorbent followed by elution. High concentration factor, selective, removes interferences. bio-conferences.orgresearchgate.net Can be time-consuming, requires solvent, potential for analyte loss during steps. bio-conferences.org
LLE Partitioning of analyte between two immiscible liquid phases. Simple equipment, effective for certain matrices. bio-conferences.orgresearchgate.net Requires large volumes of organic solvents, can form emulsions, less selective. bio-conferences.orgresearchgate.net
SDE Concurrent steam distillation and solvent extraction. Efficient for a broad range of volatiles. scispace.com Thermally induced artifact formation is possible, requires specialized glassware. scispace.com

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive SPE cleanup. | Fast, simple, low solvent use, effective for a wide range of analytes. bio-conferences.org | May require optimization for specific analyte/matrix combinations. |

Data Analysis and Chemometrics in Pyrazine Research

The instrumental analysis of samples containing pyrazines, especially using techniques like GC-MS, often generates large and complex datasets. Chemometrics applies statistical and mathematical methods to extract meaningful information from this chemical data. mdpi.com In pyrazine research, chemometrics is essential for pattern recognition, classification, and building predictive models. mdpi.comacs.org

Key chemometric methods used in the analysis of pyrazines include:

Principal Component Analysis (PCA) : An unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the variance. mdpi.comconicet.gov.ar PCA is widely used to visualize trends and group samples based on their volatile profiles. mdpi.comresearchgate.net For instance, it can differentiate food products based on their pyrazine composition, which might be influenced by origin, processing, or storage conditions. mdpi.com

Partial Least Squares (PLS) : A supervised regression method used to model the relationship between a set of predictor variables (e.g., spectral or chromatographic data) and a set of response variables (e.g., sensory attributes or concentration). mdpi.com

Artificial Neural Networks (ANN) and Self-Organizing Molecular Field Analysis (SOMFA) : These are advanced modeling techniques used for classification and quantitative structure-activity relationship (QSAR) studies. For example, they have been applied to classify pyrazine derivatives based on their aroma quality (e.g., green, earthy) by correlating their chemical structure with sensory data. acs.org

Biological Activities and Biofunctional Roles of 2 Butylpyrazine

Antimicrobial Properties

2-Butylpyrazine exhibits a spectrum of antimicrobial activities, encompassing both antibacterial and antifungal effects. These properties are of significant interest for their potential applications in various fields, including agriculture and food preservation.

The antibacterial efficacy of this compound and related alkylpyrazines has been evaluated against several bacterial strains.

Studies have demonstrated that alkylpyrazines, including those structurally similar to this compound, possess inhibitory effects against both Gram-negative and Gram-positive bacteria. For instance, research on pyrazine (B50134) derivatives has shown activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. redalyc.orgbiotechnologia-journal.orgtugraz.at The effectiveness of these compounds can vary depending on the specific pyrazine derivative and the bacterial strain being tested. Some studies have indicated that higher concentrations of certain pyrazines are required to inhibit the growth of Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli, which may be attributed to differences in their cell membrane composition. mdpi.com

Interactive Table: Antibacterial Activity of Pyrazine Derivatives

Compound/Extract Bacterial Strain Observed Effect Reference
Pyrazine Derivatives Escherichia coli Inhibition of growth redalyc.orgtugraz.at
Pyrazine Derivatives Staphylococcus aureus Inhibition of growth redalyc.orgbiotechnologia-journal.orgtugraz.at
Pyrazine Derivatives Pseudomonas aeruginosa Inhibition of growth redalyc.orgbiotechnologia-journal.orgtugraz.at
2,5-dimethylpyrazine (B89654) Escherichia coli Decrease in cell concentration mdpi.com

The antimicrobial action of pyrazines is believed to stem from their ability to interfere with essential cellular structures and functions. A primary mechanism is the disruption of the bacterial cell membrane. tugraz.at The hydrophobic nature of alkylpyrazines allows them to penetrate the lipid bilayer of the cell membrane, leading to increased permeability and depolarization of the membrane potential. tugraz.at This disruption can cause the leakage of cellular contents and ultimately lead to cell death. Additionally, some evidence suggests that pyrazines may also cause cellular damage by destructing DNA. researchgate.net The interaction of these compounds with membrane proteins is also considered a potential mode of action, which can deform the membrane and impair its functions. tugraz.atmdpi.com

Beyond bacteria, this compound and its chemical relatives have shown promise in combating fungal and oomycete pathogens, which are significant threats to agriculture.

Volatile organic compounds (VOCs) produced by certain bacteria, including various pyrazine derivatives, have demonstrated potent inhibitory activity against a range of plant-pathogenic fungi and oomycetes. mdpi.com Specific examples of pathogens inhibited by pyrazine compounds include Phytophthora capsici, the causative agent of blight in various vegetable crops, Magnaporthe oryzae, which causes rice blast disease, and Colletotrichum gloeosporioides, responsible for anthracnose in numerous fruits and vegetables. mdpi.comnih.gov Studies have shown that certain pyrazines can completely suppress the mycelial growth of these pathogens at specific concentrations. mdpi.com For example, 2-methylpyrazine (B48319) has been shown to strongly inhibit the growth of Colletotrichum gloeosporioides. mdpi.com

Interactive Table: Antifungal and Antioomycete Activity of Pyrazine Derivatives

Pyrazine Derivative Pathogen Observed Effect Reference
2,5-dimethylpyrazine Phytophthora capsici Complete suppression of mycelial growth mdpi.com
2-ethyl-3-methylpyrazine Phytophthora capsici Complete suppression of mycelial growth mdpi.com
2-ethylpyrazine Phytophthora capsici Complete suppression of mycelial growth mdpi.com
2-methylpyrazine Phytophthora capsici Complete suppression of mycelial growth mdpi.com
2-ethyl-3-methylpyrazine Magnaporthe oryzae Total inhibition of mycelial growth mdpi.com
2-ethylpyrazine Magnaporthe oryzae Total inhibition of mycelial growth mdpi.com
2-methylpyrazine Magnaporthe oryzae Total inhibition of mycelial growth mdpi.com
2,5-dimethylpyrazine Magnaporthe oryzae 73.68% inhibition of mycelial growth mdpi.com
2-methylpyrazine Colletotrichum gloeosporioides Strong inhibition of mycelial growth mdpi.com

The effectiveness of pyrazine compounds as antimicrobial agents is closely linked to their chemical structure. A key factor influencing their activity is hydrophobicity. tugraz.atmdpi.com Generally, an increase in the hydrophobicity of a pyrazine derivative, often determined by the length and number of alkyl substituents on the pyrazine ring, correlates with enhanced antimicrobial efficiency. tugraz.at This is because greater hydrophobicity facilitates the penetration of the microbial cell membrane. tugraz.atmdpi.com

The position and type of functional groups on the pyrazine ring are also critical. tugraz.at For instance, the presence of tert-butyl groups can enhance membrane permeability and target specificity compared to smaller substituents like methyl or ethyl groups. The steric bulk and hydrophobicity conferred by such groups can improve the compound's stability and its interaction with biological targets within the microbe. However, the relationship is not always linear, and specific structural configurations can lead to variations in activity against different microbial species. nih.gov

Efficacy Against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)

Antifungal and Antioomycete Activity

Anticancer and Cytotoxic Activities

Recent research has highlighted the potential of pyrazine derivatives as anticancer agents. Their ability to induce cell death and inhibit the proliferation of cancer cells has been a key area of investigation.

Effects on Cancer Cell Lines (e.g., HCT-116)

Studies have demonstrated the cytotoxic effects of various pyrazine compounds on human cancer cell lines. For instance, in a study investigating a tunicate-derived actinomycete, Streptomyces sp. Did-27, a series of 2(1H)-pyrazinone derivatives were isolated and evaluated for their cytotoxic activity. mdpi.comresearchgate.netnih.gov One of these compounds, 3,6-diisobutyl-2(1H)-pyrazinone, exhibited potent and selective activity against the HCT-116 colorectal carcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 1.5 µg/mL. mdpi.comresearchgate.netnih.gov Other related compounds showed moderate activity against the MCF-7 breast cancer cell line and weak activity against the HepG2 hepatocellular carcinoma cell line. mdpi.com

Similarly, research on hederagenin–pyrazine derivatives has shown significant cytotoxic activity against several tumor cell lines, including A549 (human non-small-cell lung cancer), MCF-7, and HepG2. mdpi.com Notably, one derivative displayed antitumor activity against A549 cells comparable to the chemotherapy drug cisplatin. mdpi.com Furthermore, cumin seed extracts, which contain pyrazines like 2-methoxy-3-sec-butylpyrazine, have demonstrated antitumor effects against various cell lines, including HCT-116. innovareacademics.in

Table 1: Cytotoxic Activity of Pyrazine Derivatives on Cancer Cell Lines

Compound/Extract Cancer Cell Line Observed Effect IC50 Value Source
3,6-diisobutyl-2(1H)-pyrazinone HCT-116 Potent and selective activity 1.5 µg/mL mdpi.comresearchgate.netnih.gov
Hederagenin–pyrazine derivative (compound 9) A549 Antitumor activity similar to cisplatin 3.45 ± 0.59 μM mdpi.com
Cumin seed extract HCT-116, HEPG2, HELA, CACO2, MCF7, HEP2 Antitumor effect Not specified innovareacademics.in

Modulation of Cellular Pathways

The anticancer effects of pyrazine derivatives are often linked to their ability to modulate key cellular pathways involved in cell proliferation, survival, and death. For example, some pyrazole (B372694) compounds, which share a similar nitrogen-containing heterocyclic structure with pyrazines, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govmdpi.com One novel pyrazole compound, PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, crucial processes for cell division. nih.gov This compound induced apoptosis in triple-negative breast cancer cells by triggering phosphatidylserine (B164497) externalization, activating caspase-3/7, and causing DNA fragmentation. mdpi.com It also arrested the cell cycle in the S and G2/M phases. mdpi.com

Furthermore, studies on other natural compounds containing pyrazine moieties, such as those from Alpinia galanga, have shown the ability to induce apoptosis by activating the caspase-3 pathway and modulating the expression of proteins involved in cell survival and death, like Bcl-2 and Bax. medwinpublishers.com Extracts from rosemary, which also contain beneficial compounds, have been shown to target multiple signaling pathways involved in cell cycle modulation and apoptosis in ovarian and colon cancer cell lines. innovareacademics.in

Role as Semiochemicals in Biological Communication

Pyrazines are volatile organic compounds that play a critical role as semiochemicals, mediating communication both within and between species. tugraz.at They are particularly important in the chemical ecology of insects and other organisms.

Pheromonal Functions in Insects (e.g., Alarm, Trail, Repellent)

In the insect world, pyrazines serve a variety of pheromonal functions. They can act as alarm pheromones, trail markers, and repellents. nbu.ac.inunimas.my For instance, certain alkylated pyrazine derivatives have been identified as alarm pheromones in the secretions of the Australian formicine ant of the genus Calomyrmex. tugraz.at A mixture of 2,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine (B149181) is used by the ant Tetramorium caespitum as a trail pheromone to guide nestmates to food sources. unimas.my

The fire ant Wasmannia auropunctata utilizes 2,5-dimethyl-3-(2-methylbutyl)pyrazine (B1199230) as a mandibular alarm pheromone. nbu.ac.in When threatened, some insects, like fireflies, release 2-methoxy-3-sec-butylpyrazine to repel potential predators. researchgate.net The seven-spot ladybird and the tiger moth also emit pyrazine volatiles as warning signals when attacked. tugraz.at Interestingly, some insects, like the male melon fly, use these same compounds not only for defense but also as attractants for sexual partners. tugraz.at

Contribution to Warning Signals in Aposematic Organisms

Aposematic organisms, which advertise their unpalatability or toxicity to predators, often employ a combination of warning signals, including conspicuous coloration and strong odors. Pyrazines are a key component of the chemical defense and warning system in many aposematic insects. annualreviews.orgresearchgate.net For example, many warningly colored prey insects emit a distinct smell of pyrazines when attacked, which is believed to be part of their anti-predator defense mechanism. researchgate.netresearchgate.net

Research suggests that these pyrazine odors can enhance the neophobic (fear of novelty) response in predators. researchgate.net Studies on naive domestic chicks have shown that the presence of pyrazine odors, such as 2-methoxy-3-sec-butylpyrazine and 2-methoxy-3-isobutylpyrazine, increased their hesitation to consume novel-colored food or water. researchgate.netresearchgate.net This indicates that the odor acts as a secondary warning signal that reinforces the visual cue of aposematism. The widespread presence of methoxypyrazines in various insect species has led to the hypothesis that they function as a universal warning signal for toxic insects. mdpi.com

Bioactivity in Mammalian Systems

Beyond their roles in cancer and chemical communication, pyrazine compounds also exhibit bioactivity in mammalian systems. Research has shown that some pyrazines have a relatively low toxicity in mammalian cells. researchgate.net For example, 2,5-dimethylpyrazine has been observed to inhibit the effects of estradiol (B170435) in rats. mdpi.com Furthermore, a range of pyrazines, including methylpyrazine, ethylpyrazine, and trimethylpyrazine, have been noted to reduce vascularization and the development of embryonic tissue in mammals. mdpi.com

Effects on Vascularization and Embryonic Tissue Development

Research has indicated that certain alkylpyrazines, a class of compounds to which this compound belongs, may play a role in regulating biological processes such as vascularization and the development of embryonic tissue. Specifically, a group of pyrazine compounds including pyrazine, methylpyrazine, ethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, trimethylpyrazine, and 2-methoxy-3-methylpyrazine (B1583162) have been observed to diminish vascularization and the growth of embryonic tissue. mdpi.com This suggests a potential for pyrazine derivatives to influence these critical developmental pathways.

Modulation of Oviduct Function

The same group of pyrazine compounds that affect vascularization and embryonic development has also been noted to reduce oviduct function in mammals. mdpi.com The oviduct, or fallopian tube, is essential for fertilization and the early stages of embryo development. nih.gov Its proper function is modulated by steroid hormones, which influence the morphology and activity of its secretory, ciliated, and muscle cells. nih.gov The finding that certain pyrazines can diminish oviduct function points to a potential interaction between these volatile compounds and the complex hormonal regulation of the female reproductive tract. mdpi.comnih.govnih.gov

Low Mammalian Toxicity and Safety Considerations

Generally, pyrazine compounds are considered to have low mammalian toxicity. researchgate.net For instance, 2,5-bis(1-methylethyl)-pyrazine is noted for its low toxicity in mammals, making it a candidate for applications in various industries. researchgate.net Similarly, studies on other brominated flame retardants have shown a low potential for systemic or reproductive toxicity in mammals. nih.gov While specific toxicological data for this compound is not extensively detailed in the provided information, the general safety profile of pyrazines is a significant consideration for their potential applications.

Pharmacological Potential of Pyrazine Derivatives

Pyrazine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry due to their diverse and potent pharmacological activities. nih.govontosight.ai These compounds are found in nature and have been the subject of extensive research, leading to the development of various synthetic methods. nih.gov The pyrazine nucleus is considered a valuable scaffold in the design of new therapeutic agents. tandfonline.com

The range of biological activities exhibited by pyrazine derivatives is extensive, including:

Antimicrobial Properties: Pyrazine derivatives have shown broad-spectrum antimicrobial activity. researchgate.net Some have been investigated for their effectiveness against tuberculosis, with pyrazinamide (B1679903) being a key anti-tuberculosis drug. rjpbcs.com

Anti-inflammatory Effects: Many pyrazine derivatives have demonstrated anti-inflammatory properties. tandfonline.comrjpbcs.comontosight.ai

Anticancer Activity: The potential of pyrazine derivatives as anticancer agents is an active area of research. ontosight.aitandfonline.comrjpbcs.com They have been found to modulate the metabolism of carcinogens.

Neuroprotective and Other CNS Effects: Certain pyrazine derivatives have been explored for their potential in treating neurological and inflammatory disorders, with some exhibiting anti-anxiety and antidepressant-like activities. ontosight.aiontosight.ai

Antidiabetic and Diuretic Effects: Research has also pointed to the potential of pyrazine derivatives in managing diabetes and as diuretics. nih.govrjpbcs.com

The diverse pharmacological profile of pyrazine derivatives underscores their importance as a versatile platform for the discovery of new drugs to treat a wide array of diseases. nih.govontosight.ai

Environmental Fate and Distribution of 2 Butylpyrazine

Occurrence in Natural Environments (Soil, Water)

Alkylpyrazines are known to be naturally produced by various microorganisms and plants, leading to their presence in certain environments. Pyrazine (B50134) derivatives have been identified as key components in the volatiles of bacteria such as Bacillus pumilus and Paenibacillus species. mdpi.com Specifically, pyrazine and 2,5-dimethylpyrazine (B89654) have been found in fungistatic soils, where they are thought to contribute to the inhibition of fungal spore germination through synergistic actions. mdpi.com

The presence and concentration of related compounds, such as 2-methoxy-3-sec-butylpyrazine, in vegetables like carrots can be dependent on the specific growing and soil conditions. researchgate.net While some safety data sheets indicate that 2-butylpyrazine is not expected to be hazardous to the environment or is degradable in wastewater treatment plants, they also recommend preventing the product from entering drains, waterways, or soil, suggesting it is not a typical natural component of these systems in high concentrations. thermofisher.comaksci.com

Degradation Pathways in Environmental Systems

The primary degradation pathway for pyrazines in the environment is microbial action. researchgate.net Various bacteria have been identified that can utilize alkyl-substituted pyrazines as their sole source of carbon and energy. researchgate.netnih.gov

Under aerobic conditions, the breakdown of alkylpyrazines is typically initiated through oxidative degradation. researchgate.netnih.gov For pyrazines with available positions on the ring, like this compound, this process often begins with hydroxylation. For instance, the degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis and Arthrobacter sp. leads to the formation of 2-hydroxy-3,6-dimethylpyrazine. nih.gov In cases where the pyrazine ring is fully substituted, such as with tetramethylpyrazine, degradation is thought to begin with ring cleavage rather than hydroxylation. nih.gov

Several bacterial species are known to be involved in the breakdown of pyrazines. Pseudomonas aeruginosa has been noted for its ability to biodegrade industrial wastes that contain pyrazines. up.ac.za Additionally, Mycobacterium sp. can break down pyrazines into ammonia (B1221849) in the presence of oxygen. up.ac.za The general consensus from research is that pyrazines are susceptible to oxidative degradation in aerobic environments, involving processes like hydroxylation and ring cleavage facilitated by microorganisms. researchgate.net

Table of Research Findings on Pyrazine Degradation

Microorganism(s)Pyrazine Compound(s) StudiedDegradation Pathway/MetaboliteReference
Rhodococcus erythropolis, Arthrobacter sp.2,5-DimethylpyrazineOxidative degradation via ring hydroxylation, forming 2-hydroxy-3,6-dimethylpyrazine. nih.gov
Rhodococcus jostii TMP1Tetramethylpyrazine (TTMP)Multi-step process involving oxidative aromatic ring cleavage. nih.gov
Pseudomonas aeruginosaGeneral PyrazinesBiodegradation of industrial wastes. up.ac.za
Mycobacterium sp.General PyrazinesBreakdown in the presence of oxygen to form ammonia. up.ac.za
General BacteriaVarious Substituted PyrazinesUse as a sole carbon and energy source. researchgate.net

Future Research Directions for 2 Butylpyrazine

Elucidation of Undiscovered Biosynthetic Pathways

While the formation of many alkylpyrazines is linked to the Maillard reaction during heat processing, the biosynthetic routes in living organisms, particularly microorganisms and plants, are not fully understood. semanticscholar.orgresearchgate.net Several microorganisms, including species of Bacillus and Paenibacillus, are known to produce a variety of alkylated pyrazines. semanticscholar.orgmdpi.comup.ac.za For instance, Paenibacillus polymyxa has been found to produce a range of pyrazine (B50134) metabolites. oup.com The proposed biosynthetic pathways often involve the condensation of amino acids. For example, the condensation of two leucine (B10760876) molecules is suggested to form a cyclic dipeptide, a precursor to pyrazines like pulcherriminic acid. oup.com Similarly, the biosynthesis of 2-isopropyl-3-methoxypyrazine (B1215460) is thought to begin with the condensation of valine and glycine (B1666218). oup.com

Future research should focus on identifying the specific enzymes and genetic pathways responsible for 2-butylpyrazine synthesis in these organisms. This could involve genome sequencing of high-producing strains, such as Paenibacillus aceti L14T, to identify gene clusters involved in pyrazine biosynthesis from amino acid precursors. semanticscholar.orgd-nb.info Understanding these pathways is crucial for developing biotechnological methods for producing "natural" this compound.

Advanced Spectroscopic Characterization and Computational Studies

Although the basic structure of this compound is known, advanced spectroscopic and computational methods can provide deeper insights into its properties. Techniques like 2D NMR (gHSQC, gHMBC) have been used to confirm the structures of pyrazine derivatives. nih.gov Further studies could employ more sophisticated NMR techniques to fully characterize the spin systems and resolve any structural ambiguities.

Computational studies, such as those using Hartree-Fock and Density Functional Theory (DFT), can be employed to predict and analyze the vibrational frequencies (FT-IR and Raman spectra), nuclear magnetic resonance (NMR) spectra, and ultraviolet (UV) absorption of this compound. researchgate.nettubitak.gov.tr These computational models can also be used to investigate the molecule's hydrophobicity and its potential interactions with biological targets. sciforum.net For instance, computational studies have been used to predict the lipophilicity of various pyrazinecarbonitriles and acetylpyrazines, which can be correlated with their biological activity. sciforum.net Such in-silico approaches can guide the synthesis of new derivatives with enhanced properties.

Exploration of Novel Biological Activities and Therapeutic Applications

Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govresearchgate.net For example, aspergillic acid, a substituted pyrazine, is a known antibiotic. oup.comtugraz.at While some research has touched upon the antimicrobial effects of alkylpyrazines, a comprehensive investigation into the specific activities of this compound is warranted. tugraz.at

Future studies should systematically screen this compound and its derivatives for various biological activities. This could include testing against a broad panel of pathogenic bacteria and fungi, as well as evaluating its potential as an anticancer or immunomodulatory agent. researchgate.net Research into the structure-activity relationship could reveal which structural modifications enhance specific biological effects. For example, the lipophilicity conferred by the butyl group may influence how the molecule interacts with microbial cell membranes. mdpi.com

Development of Sustainable Production Methods

Currently, many alkylpyrazines are produced through chemical synthesis or are extracted in low yields from natural sources. semanticscholar.orgscite.ai The increasing demand for "natural" flavor and fragrance compounds necessitates the development of sustainable and efficient production methods. d-nb.info Modern biotechnology offers a promising alternative to traditional methods. semanticscholar.orgd-nb.info

Future research should focus on optimizing the microbial fermentation processes for this compound production. This involves selecting or engineering high-producing microbial strains, such as Basfia succiniciproducens or Tolypocladium inflatum, and optimizing fermentation conditions like pH, temperature, and nutrient composition. researchgate.netresearcher.life The use of waste streams from other biotechnological processes as a sustainable resource for pyrazine production is also an area of interest. researchgate.netuni-giessen.de Biocatalytic methods, using isolated enzymes like aminotransferases, could also be explored for the targeted synthesis of this compound. semanticscholar.orgresearchgate.net

Application of Multi-Omics Approaches in Food and Biological Systems Research

To fully understand the role of this compound in complex systems like food and biological organisms, a multi-omics approach is essential. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics. In food science, metabolomics approaches, particularly using advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS), can be used to create detailed volatile profiles of food products where this compound is a component. core.ac.ukdepositolegale.it

Future research could apply these multi-omics strategies to study how the presence and concentration of this compound correlate with the expression of specific genes and proteins in microorganisms or plants. mdpi.com In biological systems, metabolomics can help elucidate the metabolic effects of this compound on cells or organisms. tugraz.at This holistic view can reveal previously unknown functions and interactions of this compound, paving the way for its application in areas like food quality control and biotechnology. researchgate.netuco.es

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of 2-Butylpyrazine?

  • Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is widely used to determine purity and retention indices. For structural confirmation, combine nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). Retention indices for pyrazines, including alkyl-substituted derivatives, can be correlated with molecular structure using established databases like NIST Chemistry WebBook . For novel compounds, cross-validate with high-resolution MS and elemental analysis.

Q. What synthetic routes are established for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Common methods include alkylation of pyrazine precursors (e.g., via nucleophilic substitution or cross-coupling reactions). Optimization involves testing variables such as solvent polarity (e.g., DMF vs. THF), catalyst load (e.g., palladium for coupling reactions), and temperature. For example, esterification and bromination steps in analogous pyrazine syntheses require controlled stoichiometry and inert atmospheres to minimize side products . Post-synthesis purification via column chromatography or recrystallization is critical.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities, stereoisomerism, or solvent artifacts. Use multi-technique validation:

  • Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations).
  • Re-run GC-MS under varying ionization conditions to confirm molecular ion peaks .
  • Reference peer-reviewed protocols for pyrazine derivatives to identify common pitfalls in spectral interpretation .

Q. What strategies mitigate side reactions during alkylation steps in this compound synthesis?

  • Methodological Answer : Side reactions (e.g., over-alkylation or oxidation) can be minimized by:

  • Using protecting groups for reactive pyrazine nitrogen atoms.
  • Employing slow reagent addition and low temperatures (−20°C to 0°C) to control exothermic reactions.
  • Selecting catalysts like phase-transfer agents to enhance regioselectivity, as demonstrated in piperazine alkylation studies .

Q. How does the butyl substituent in this compound influence its physicochemical properties compared to shorter-chain analogs?

  • Methodological Answer : The butyl group increases hydrophobicity (higher logP) and reduces volatility, impacting applications in drug delivery or flavor chemistry. Gas chromatography studies show that longer alkyl chains correlate with higher retention indices due to increased van der Waals interactions with stationary phases . Solubility tests in polar vs. nonpolar solvents (e.g., water vs. hexane) quantify these effects experimentally.

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data for this compound in different assay systems?

  • Methodological Answer :

  • Replicate assays under standardized conditions (pH, temperature, cell lines).
  • Use positive controls (e.g., known pyrazine-based bioactive compounds) to validate assay sensitivity.
  • Perform structure-activity relationship (SAR) studies to isolate the contribution of the butyl group versus other molecular features, as seen in acetylpyrazine derivatives .

Experimental Design Considerations

Q. What criteria define robust experimental design for studying this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring of degradation products.
  • Include inert atmosphere storage (argon/vacuum-sealed vials) to assess oxidation susceptibility.
  • Adhere to ICH guidelines for pharmaceutical intermediates, even for non-pharma applications, to ensure data reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.